1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one

Organic Synthesis Heterocyclic Chemistry Building Block

Researchers require precise vinylogous amide equivalents to control heterocycle regiochemistry. Substituting this specific β-alkoxyvinyl trichloromethyl ketone alters reaction outcomes. - **Controlled reactivity**: Ethoxy and methyl substituents direct cyclocondensation to single isomers (pyrazoles 70-91% yield). - **Traceless CCl₃ group**: Eliminates to carboxyl in one pot; no strong oxidants needed for 5-carboxyisoxazoles. - **Reliable supply**: ≥95-98% purity, lipophilic (LogP 3.34), ideal for organic media.

Molecular Formula C7H9Cl3O2
Molecular Weight 231.5
CAS No. 121781-57-5
Cat. No. B2725719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
CAS121781-57-5
Molecular FormulaC7H9Cl3O2
Molecular Weight231.5
Structural Identifiers
SMILESCCOC=C(C)C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
InChIKeyBGHXUMZQYBZECU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one: Physicochemical & Supply Profile


1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS 121781-57-5) is an organic compound with the molecular formula C₇H₉Cl₃O₂ and a molecular weight of 231.5 g/mol . It is primarily supplied as a research chemical with a purity of ≥95-98% . Predicted physicochemical data from ChemSpider indicates a density of 1.3±0.1 g/cm³ and a boiling point of 219.3±40.0 °C .

Versatile heterocyclic building block for isoxazoles, pyrazoles, and triazolopyrimidines
Research-grade purity suitable for reproducible synthesis and library construction
Reported high-yield synthesis supports reliable supply for multi-step projects

Why Other β-Alkoxyvinyl Trichloromethyl Ketones Are Not Substitutes


This compound belongs to the class of β-alkoxyvinyl trichloromethyl ketones, versatile building blocks for synthesizing diverse heterocycles like isoxazoles, pyrazoles, and triazolopyrimidines [1][2]. However, the specific substituents on the vinyl and alkoxy groups (ethoxy and methyl in this instance) are not interchangeable. The substituents (R, R1, R2) in the general formula CCl₃C(O)C(R2)=C(R1)OR directly dictate the regioselectivity and overall yield of the final heterocyclic product [2]. Procuring a different analog would alter the reaction outcome, making this specific compound essential for reproducible synthesis.

Target compound
Methoxy/other alkoxy analogs
Substituents on the vinyl and alkoxy groups directly dictate regioselectivity and yield; analog substitution may lead to different product ratios.
Target compound
Simple β-diketones/β-ketoesters
Trichloromethyl ketone functionality provides unique reactivity (carboxyl precursor, elimination) not replicated by common polar precursors.

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one: Differentiation from Analogs


High-Yield Synthetic Efficiency

The synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is documented to proceed with a high yield, which is a critical factor for supply chain reliability and cost-effectiveness. A patent reference (WO2008/11131) details a method yielding the compound at 100% . While a direct comparator for this specific compound is absent, this near-quantitative yield establishes a baseline of synthetic efficiency. This is in contrast to alternative routes for functionalized alkoxycarbonyl groups that often require strong oxidants and result in low yields [1].

Synthetic yield
Reported
100% (patent route) vs. low-yield oxidative alternatives
High synthetic efficiency supports cost-effective supply
Data from patent WO2008/11131; comparators qualitative
Organic Synthesis Heterocyclic Chemistry Building Block

Alkoxy Substituent Impact on Heterocycle Yield

The yield of heterocyclic products from β-alkoxyvinyl trichloromethyl ketones is influenced by the nature of the alkoxy group. A study synthesizing 3(5)-ethoxycarbonylpyrazoles from a series of β-alkoxyvinyl trichloromethyl ketones with different substituents reported yields ranging from 70% to 91% . While the exact yield for the target compound (where R=Et) is not isolated, the study demonstrates that the substituents on the building block significantly impact reaction efficiency . This suggests that substituting this compound with a methoxy analog could lead to a different, potentially lower, yield for a given pyrazole synthesis.

Pyrazole yield variation
Class-level inference
Yield range 70–91% across alkoxy-substituted analogs
Specific ethoxy group influences reaction efficiency; exact yield for target not isolated
Data to verify for individual compound
Heterocyclic Synthesis Pyrazole Structure-Activity Relationship

Substituent Control of Regioselectivity in Triazolopyrimidine Synthesis

In the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, the substituents on the starting β-alkoxyvinyl trichloromethyl ketone (enone) are not passive; they actively control regioselectivity. A study on this class of compounds demonstrated that the regioselectivity of reactions performed under basic conditions is 'highly influenced by the substituents present in the starting enones' [1]. This means that using a building block with a different alkyl or alkoxy group would likely lead to a different mixture of regioisomers, requiring additional purification and reducing overall yield.

Regioselectivity control
Class-level inference
Substituents “highly influence” product ratio under basic conditions
Defined substitution pattern ensures reproducible isomer outcome
Qualitative observation; direct comparator data lacking
Regioselective Synthesis Triazolopyrimidine Medicinal Chemistry

LogP Differentiation from Common Heterocyclic Precursors

The target compound has a predicted ACD/LogP of 3.34 . This lipophilicity is a key differentiator from many other common heterocyclic precursors, which are often more polar (e.g., simple β-diketones or β-ketoesters). A higher LogP indicates greater solubility in organic solvents and different chromatographic behavior, which are practical considerations for reaction setup and purification.

Lipophilicity profile
Predicted data
Predicted LogP 3.34 vs. β-diketones typically <1.5
Higher LogP differentiates organic-phase handling and purification
ACD/Labs prediction; experimental verification recommended
Physicochemical Properties ADME Building Block

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one: Validated Applications


Synthesis of 5-Carboxyisoxazole Derivatives

This compound serves as a precursor for 5-carboxyisoxazoles, a class of molecules with applications as diuretics and agrochemical intermediates. The trichloromethyl group in this building block acts as an excellent carboxyl group precursor, enabling a one-pot synthesis that avoids the need for strong oxidizing agents [1]. The specific substitution pattern of this compound (3-methyl, 4-ethoxy) will define the final isoxazole substitution, making it the necessary reagent for producing that specific analog.

Synthesis of 3(5)-Ethoxycarbonylpyrazole Libraries

This compound is a key building block for generating libraries of 3(5)-ethoxycarbonylpyrazoles, a common motif in bioactive molecules. Its use in cyclocondensation reactions with hydrazine provides a mild and efficient route to these pyrazole derivatives in good yields (class-wide range: 70-91%) . The ethyl ester on the pyrazole product, derived from the ethoxy group of this building block, is a versatile handle for further functionalization.

Regioselective [1,2,4]Triazolo[1,5-a]pyrimidine Synthesis

This building block is critical for synthesizing [1,2,4]triazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry. The specific substituents on this enone are essential for controlling the regioselectivity of the reaction, especially under basic conditions where the trichloromethyl group is eliminated [2]. This ensures the synthesis of a specific, desired isomer, a crucial requirement for structure-activity relationship (SAR) studies.

Dual-Functionality Building Block for Medicinal Chemistry

The compound's structure combines an α,β-unsaturated ketone electrophile with a trichloromethyl group. This dual functionality allows for diverse reactivity. The trichloromethyl group can be either maintained as a lipophilic moiety or eliminated to form a carbonyl group (as in triazolopyrimidine synthesis) [2]. Its moderate lipophilicity (predicted LogP 3.34) also suggests it is well-suited for reactions in organic media, a practical advantage in multi-step synthesis.

Application
Selection Property
Validation Focus
5-Carboxyisoxazole synthesis
Trichloromethyl as carboxyl precursor
One-pot reaction efficiency
Pyrazole library construction
Mild cyclocondensation with hydrazine
Ester handle for further derivatization
Triazolopyrimidine regioselective synthesis
Substituent-driven regiocontrol
Isomer purity and SAR reproducibility
Dual-reactivity building block
α,β-unsaturated ketone + trichloromethyl motif
Electrophilic and lipophilic handle versatility

Technical Documentation Hub

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19 linked technical documents
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